molecular formula C16H21FN2O B12239527 1-Cyclobutyl-4-(3-fluoro-4-methylbenzoyl)piperazine

1-Cyclobutyl-4-(3-fluoro-4-methylbenzoyl)piperazine

Cat. No.: B12239527
M. Wt: 276.35 g/mol
InChI Key: ITURTGISZMTRBV-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-(3-fluoro-4-methylbenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclobutyl group attached to the piperazine ring and a 3-fluoro-4-methylbenzoyl group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-Cyclobutyl-4-(3-fluoro-4-methylbenzoyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative.

Industrial production methods for piperazine derivatives often involve large-scale reactions using continuous flow reactors to ensure efficient and sustainable synthesis. These methods are designed to optimize reaction conditions, minimize waste, and enhance product yield.

Chemical Reactions Analysis

1-Cyclobutyl-4-(3-fluoro-4-methylbenzoyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclobutyl-4-(3-fluoro-4-methylbenzoyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-(3-fluoro-4-methylbenzoyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act on neurotransmitter receptors, ion channels, and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

1-Cyclobutyl-4-(3-fluoro-4-methylbenzoyl)piperazine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C16H21FN2O

Molecular Weight

276.35 g/mol

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-(3-fluoro-4-methylphenyl)methanone

InChI

InChI=1S/C16H21FN2O/c1-12-5-6-13(11-15(12)17)16(20)19-9-7-18(8-10-19)14-3-2-4-14/h5-6,11,14H,2-4,7-10H2,1H3

InChI Key

ITURTGISZMTRBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3CCC3)F

Origin of Product

United States

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